Pyruvic acid-13C3

Description

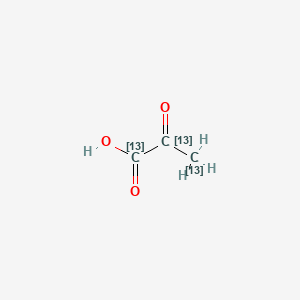

Structure

3D Structure

Properties

CAS No. |

378785-77-4 |

|---|---|

Molecular Formula |

C3H4O3 |

Molecular Weight |

91.040 g/mol |

IUPAC Name |

2-oxo(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1+1,2+1,3+1 |

InChI Key |

LCTONWCANYUPML-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3][13C](=O)[13C](=O)O |

Canonical SMILES |

CC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Cellular Metabolism: A Technical Guide to 2-oxo(1,2,3-¹³C₃)propanoic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo(1,2,3-¹³C₃)propanoic acid, a uniformly labeled stable isotope of pyruvic acid, serves as a powerful tool in metabolic research. Its integration into cellular pathways allows for the precise tracing of carbon atoms, providing a dynamic and quantitative understanding of metabolic fluxes. This technical guide delves into the core applications of ¹³C₃-pyruvic acid, offering detailed experimental protocols, quantitative data analysis, and visual representations of metabolic pathways to empower researchers in their quest to decipher complex biological systems.

The stability of the ¹³C isotope ensures that it does not decay, making it safe to handle and compatible with long-term studies. Its increased mass allows for its detection and differentiation from the naturally abundant ¹²C isotope through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing ¹³C₃-pyruvic acid into cellular systems, researchers can track the fate of the labeled carbons as they are incorporated into downstream metabolites, thereby elucidating the activity of various metabolic pathways.

Core Applications in Research

The primary application of 2-oxo(1,2,3-¹³C₃)propanoic acid lies in Metabolic Flux Analysis (MFA) . MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By measuring the distribution of ¹³C isotopes in various metabolites, researchers can infer the relative and absolute fluxes through different metabolic pathways.

Key research areas where ¹³C₃-pyruvic acid is employed include:

-

Cancer Metabolism: Investigating the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than through oxidation of pyruvate in the mitochondria.[1][2] ¹³C₃-pyruvic acid can trace the conversion of pyruvate to lactate, providing a quantitative measure of this metabolic shift.

-

Central Carbon Metabolism: Elucidating the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The labeling patterns of intermediates in these pathways reveal the contributions of different routes of carbon metabolism.

-

Drug Development: Assessing the metabolic effects of novel therapeutic agents. By treating cells with a drug candidate and tracing with ¹³C₃-pyruvic acid, researchers can determine if the drug alters specific metabolic pathways, providing insights into its mechanism of action and potential off-target effects.

-

Neurobiology: Studying brain metabolism, where pyruvate is a key substrate for energy production and neurotransmitter synthesis.[3]

-

Cardiology: Examining cardiac metabolism, particularly the interplay between glucose and fatty acid oxidation for energy production in the heart.[4]

Data Presentation: Quantitative Insights from ¹³C₃-Pyruvic Acid Tracing

The power of using 2-oxo(1,2,3-¹³C₃)propanoic acid lies in the generation of quantitative data that reveals the intricate workings of cellular metabolism. The following table summarizes representative data from a study on anaplerotic pyruvate carboxylation in perfused rat hearts, demonstrating how the contribution of pyruvate to citrate synthesis can be quantified.[4]

| Condition | Contribution of Pyruvate to Citrate Synthesis (%) |

| Low Pyruvate Decarboxylation | 3-8 |

| Substantial Pyruvate Decarboxylation | Equal to or greater than through decarboxylation |

This table illustrates the type of quantitative data that can be obtained from ¹³C₃-pyruvic acid tracing experiments. The values represent the percentage of the oxaloacetate moiety of citrate derived from pyruvate carboxylation under different metabolic states.[4]

Experimental Protocols

The successful application of 2-oxo(1,2,3-¹³C₃)propanoic acid in research hinges on robust experimental protocols. Below are detailed methodologies for cell culture, metabolite extraction, and sample analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling adherent cancer cells with ¹³C₃-pyruvic acid.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium

-

Growth medium lacking pyruvate

-

2-oxo(1,2,3-¹³C₃)propanoic acid (or its sodium salt)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in complete growth medium overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the pyruvate-free growth medium with 2-oxo(1,2,3-¹³C₃)propanoic acid to the desired final concentration (typically equivalent to the pyruvate concentration in the complete medium).

-

Initiation of Labeling:

-

Aspirate the complete growth medium from the wells.

-

Wash the cells once with ice-cold PBS.

-

Add the pre-warmed labeling medium to each well.

-

-

Incubation: Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady-state. This time can range from minutes to hours depending on the metabolic pathway of interest and should be determined empirically.[5]

-

Harvesting: Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol describes the extraction of polar metabolites for subsequent analysis.[5]

Materials:

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 16,000 x g and 4°C

Procedure:

-

Quenching and Lysis:

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[5]

-

-

Cell Detachment: Place the plate on ice and use a cell scraper to detach the cells in the methanol solution.

-

Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Precipitation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.[5]

-

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol details the derivatization of metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

-

Dried metabolite extract

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

-

Heating block or oven at 60°C

-

GC-MS autosampler vials with inserts

Procedure:

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat.

-

Derivatization:

-

To the dried extract, add 20 µL of pyridine to dissolve the metabolites.

-

Add 30 µL of MTBSTFA + 1% TBDMSCI.

-

Vortex the mixture thoroughly.

-

-

Incubation: Incubate the samples at 60°C for 1 hour to allow for complete derivatization.

-

Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 4: Sample Preparation for NMR Analysis

This protocol describes the preparation of metabolite extracts for Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Materials:

-

Dried metabolite extract

-

Deuterated water (D₂O)

-

pH meter

-

Deuterated hydrochloric acid (DCl) and sodium deuteroxide (NaOD) for pH adjustment

-

NMR tubes

Procedure:

-

Drying: Dry the metabolite extract completely using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a precise volume of D₂O (e.g., 600 µL).

-

pH Adjustment: Adjust the pH of the sample to a precise value (e.g., 7.0) using small additions of DCl or NaOD. Consistent pH is critical for reproducible NMR chemical shifts.

-

Transfer: Transfer the reconstituted sample to an NMR tube.

-

Analysis: The sample is now ready for analysis on an NMR spectrometer.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of labeled carbons through metabolic pathways is crucial for interpreting the data from tracing experiments. Graphviz (DOT language) is a powerful tool for creating these visualizations.

Diagram 1: Central Carbon Metabolism Tracing with ¹³C₃-Pyruvic Acid

Caption: Tracing ¹³C₃-pyruvic acid through central carbon metabolism.

Diagram 2: Experimental Workflow for ¹³C₃-Pyruvic Acid Metabolic Flux Analysis

Caption: A typical workflow for a ¹³C metabolic flux analysis experiment.

Diagram 3: Elucidating the Warburg Effect

Caption: Using ¹³C₃-pyruvic acid to visualize the Warburg effect.

Conclusion

2-oxo(1,2,3-¹³C₃)propanoic acid is an indispensable tracer for probing the intricacies of cellular metabolism. Its application in metabolic flux analysis provides unparalleled quantitative insights into the regulation of metabolic pathways in health and disease. The detailed protocols and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this powerful research compound. By carefully designing and executing stable isotope tracing experiments, the scientific community can continue to unravel the complexities of cellular function and pave the way for novel therapeutic interventions.

References

- 1. Exploiting the Warburg Effect in Glioma using Hyperpolarized 13C-pyruvate Magnetic Resonance Spectroscopy | Welcome to Bio-X [biox.stanford.edu]

- 2. Metabolic imaging by hyperpolarized 13C magnetic resonance imaging for in vivo tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. A 13C mass isotopomer study of anaplerotic pyruvate carboxylation in perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Purification of ¹³C₃-Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of fully carbon-13 labeled pyruvic acid (¹³C₃-pyruvic acid). This isotopically labeled compound is a crucial tracer in metabolic research, particularly in studies utilizing nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) to probe cellular metabolism in real-time. This document outlines common synthetic routes, detailed purification protocols, and methods for characterization, supported by quantitative data and visual workflows.

Synthesis of ¹³C₃-Pyruvic Acid

The synthesis of ¹³C₃-pyruvic acid necessitates the use of starting materials fully enriched with the carbon-13 isotope. Several synthetic strategies can be employed, primarily adapting established methods for unlabeled pyruvic acid. A common and effective approach begins with the commercially available ¹³C₃-labeled sodium pyruvate.

Synthesis via Protonation of Sodium [¹³C₃]Pyruvate

A straightforward and high-yielding method to obtain ¹³C-enriched pyruvic acid is through the protonation of its corresponding salt.[1] Commercially available sodium [¹³C₃]pyruvate serves as the direct precursor in this synthesis.

Experimental Protocol:

-

Suspension: A solution or suspension of sodium [¹³C₃]pyruvate is prepared in a suitable polar aprotic solvent such as acetone or ethyl acetate.

-

Acidification: The mixture is cooled to approximately 0°C. Hydrochloric acid or sulfuric acid is then added gradually while stirring.[1] The use of hydrochloric acid in polar aprotic nitriles or ketones is a patented method for this conversion.[2]

-

Reaction: Following the complete addition of the acid, the reaction mixture is allowed to warm to ambient temperature and stirred for 1 to 2 hours.[1]

-

Isolation of Crude Product: The precipitated sodium salt (e.g., sodium chloride) is removed by filtration. The filtrate, containing the crude ¹³C₃-pyruvic acid, is then concentrated by evaporation.

Alternative Synthesis Routes

While the protonation of sodium [¹³C₃]pyruvate is the most direct method, other synthetic routes can be adapted for full isotopic labeling, although they are more complex. These include:

-

From [¹³C₂]Acetic Acid and [¹³C]Cuprous Cyanide: This method involves the conversion of fully labeled acetic acid to [¹³C₂]acetyl bromide, which is then reacted with [¹³C]cuprous cyanide. The resulting nitrile is converted to the amide and subsequently hydrolyzed to form ¹³C₃-pyruvic acid.[1][3]

-

From 1,3-Dithiane: This approach involves the metallation of 1,3-dithiane and subsequent reaction with ¹³C-enriched carbon dioxide and a ¹³C-enriched methyl halide (e.g., [¹³C]methyl iodide).[1][3] The carbonyl group is then liberated to yield the final product.

Purification of ¹³C₃-Pyruvic Acid

The purification of the synthesized ¹³C₃-pyruvic acid is critical to remove any remaining salts, solvents, and byproducts, ensuring high purity for research applications, especially for in vivo studies.

Experimental Protocol:

-

Salt Precipitation: The crude ¹³C₃-pyruvic acid, typically an oil, is dissolved in a solvent like acetone. This causes the residual sodium chloride to precipitate.[1]

-

Drying: A drying agent, such as magnesium sulfate (MgSO₄), can be added to the acetone solution to remove water.[1]

-

Filtration and Evaporation: The precipitated salt and drying agent are removed by filtration. The filtrate is then evaporated to yield the purified ¹³C₃-pyruvic acid as an oil.[1]

-

Fractional Distillation (Optional): For even higher purity, the pyruvic acid can be fractionally distilled under reduced pressure. Pyruvic acid typically distills at 75–80°C at 25 mm Hg.[4]

General methods for carboxylic acid purification can also be applied. These include liquid-liquid extraction where the acid is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.[5][6] For solid carboxylic acids, recrystallization is a common technique.[5] Reversed-phase chromatography is another effective technique for purifying polar compounds like carboxylic acids.[7]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of ¹³C-labeled pyruvic acid based on reported examples.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Crude Yield | 93% | [1] |

| Corrected Yield (for salt/water) | 86% | [1] |

| Purity | ||

| Purity by NMR | 99% | [1] |

| Isotopic Purity | >98% to 99 atom % ¹³C | [8][9] |

| Chemical Purity | 98% | [8] |

| Physical Properties | ||

| Molecular Weight | 113.02 g/mol | [8][10] |

| Form | Solid (as sodium salt), Liquid (as free acid) | [11] |

| Melting Point | >300 °C (as sodium salt) | |

| Boiling Point | 165 °C (decomposes) | [11] |

Characterization

The primary method for the characterization of ¹³C₃-pyruvic acid is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are used to confirm the structure and assess the purity of the final product.[1] The ¹³C NMR spectrum of pyruvic acid shows distinct peaks for the three carbon atoms, and the full isotopic labeling in ¹³C₃-pyruvic acid will result in a unique and predictable splitting pattern due to ¹³C-¹³C coupling.[12][13][14]

Visualizing the Workflow and Pathways

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for ¹³C₃-pyruvic acid.

Central Metabolic Role of Pyruvate

Caption: Central role of pyruvate in cellular metabolism.

References

- 1. US20090118540A1 - Method For Producing Pyruvic Acid - Google Patents [patents.google.com]

- 2. patexia.com [patexia.com]

- 3. US7470813B2 - Method for the production of pyruvic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. teledyneisco.com [teledyneisco.com]

- 8. Sodium pyruvate (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2440-0.1 [isotope.com]

- 9. scbt.com [scbt.com]

- 10. Sodium pyruvate-13C3 | C3H3NaO3 | CID 16213477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 12. Pyruvic acid(127-17-3) 13C NMR spectrum [chemicalbook.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-oxo(1,2,3-¹³C₃)propanoic acid: Properties, Metabolism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo(1,2,3-¹³C₃)propanoic acid, an isotopically labeled form of pyruvic acid, is a pivotal tool in metabolic research and drug development. Its stable isotope composition allows for the non-invasive tracing of metabolic pathways in real-time, offering profound insights into cellular bioenergetics and disease states. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-oxo(1,2,3-¹³C₃)propanoic acid, detailed experimental protocols for its use, and its application in studying metabolic signaling pathways.

Chemical and Physical Properties

The properties of 2-oxo(1,2,3-¹³C₃)propanoic acid are primarily derived from its non-labeled analog, pyruvic acid. The key distinction lies in the substitution of the three carbon atoms with their stable isotope, ¹³C, which increases the molecular weight.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-oxo(1,2,3-¹³C₃)propanoic acid | |

| Synonyms | Pyruvic-1,2,3-¹³C₃ acid | [1] |

| CAS Number | 378785-77-4 | [1] |

| Molecular Formula | ¹³C₃H₄O₃ | [1] |

| Molecular Weight | 91.04 g/mol | [1] |

| Form | Liquid | |

| Melting Point | 11-12 °C | |

| Boiling Point | 165 °C | |

| Density | 1.309 g/mL at 25 °C |

Table 2: Spectroscopic and Isotopic Properties

| Property | Value | Source |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Mass Shift | M+3 | |

| InChI | 1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1+1,2+1,3+1 | [1] |

| InChIKey | LCTONWCANYUPML-VMIGTVKRSA-N | [1] |

| SMILES | [13CH3]--INVALID-LINK----INVALID-LINK--=O |

Metabolic Significance and Signaling Pathways

2-oxo(1,2,3-¹³C₃)propanoic acid serves as a key tracer for central carbon metabolism. Once introduced into a biological system, it enters various metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, providing a dynamic snapshot of cellular respiration and energy production. The ¹³C label allows for the tracking of the carbon backbone through subsequent metabolic transformations.

The primary metabolic fates of pyruvate include its conversion to acetyl-CoA, lactate, and alanine. The fully labeled nature of 2-oxo(1,2,3-¹³C₃)propanoic acid is particularly advantageous for tracing the carbon atoms into the TCA cycle.

Below is a diagram illustrating the entry of 2-oxo(1,2,3-¹³C₃)propanoic acid into central metabolic pathways.

Experimental Protocols

The use of 2-oxo(1,2,3-¹³C₃)propanoic acid is central to advanced metabolic analysis techniques, particularly hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Metabolic Flux Analysis (MFA).

Hyperpolarized ¹³C MRI Workflow

Hyperpolarized ¹³C MRI is a non-invasive imaging technique that enhances the signal of ¹³C-labeled compounds by over 10,000-fold, enabling real-time metabolic imaging.

1. Sample Preparation:

-

A solution of [1-¹³C]pyruvic acid is prepared containing a trityl radical (e.g., OX063) and a gadolinium-based contrast agent.[2]

-

For in vivo studies in humans, sterile preparations are essential and must be performed under Good Manufacturing Practices (GMP).[3]

2. Dynamic Nuclear Polarization (DNP):

-

The sample is placed in a hyperpolarizer (e.g., SPINlab or Hypersense) at low temperatures (approximately 1.4 K) and high magnetic fields (e.g., 5 T).[3]

-

The sample is irradiated with microwaves for a period of 2-3 hours to transfer polarization from electron spins of the radical to the ¹³C nuclei.[3]

3. Dissolution and Injection:

-

The hyperpolarized solid is rapidly dissolved in a superheated sterile solvent (e.g., water or a buffered solution).

-

The resulting hyperpolarized solution is quickly transferred for intravenous injection into the subject.

4. MRI Data Acquisition:

-

Immediately following injection, dynamic ¹³C MR spectra or spectroscopic images are acquired.

-

The acquisition is timed to capture the conversion of hyperpolarized pyruvate to its metabolic products, such as lactate, alanine, and bicarbonate.

5. Data Analysis:

-

The acquired spectra are processed to quantify the signal intensities of pyruvate and its metabolites over time.

-

Kinetic modeling is applied to determine the rates of metabolic conversion, providing insights into enzyme activity and pathway flux.

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the flow of ¹³C atoms from a labeled substrate through the metabolic network.

1. Experimental Design:

-

Select the appropriate ¹³C-labeled tracer. For studying central carbon metabolism, uniformly labeled glucose ([U-¹³C₆]glucose) is often used in conjunction with ¹³C-pyruvate.

-

Design parallel labeling experiments with different tracers to enhance flux resolution.

2. Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Introduce the ¹³C-labeled substrate (e.g., 2-oxo(1,2,3-¹³C₃)propanoic acid) and allow the cells to reach a metabolic and isotopic steady state.

3. Metabolite Extraction and Analysis:

-

Quench metabolism rapidly to preserve the in vivo metabolic state.

-

Extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Flux Estimation and Statistical Analysis:

-

Utilize a metabolic network model that describes the biochemical reactions of the cell.

-

Employ specialized software (e.g., Metran, INCA) to estimate the intracellular fluxes by fitting the measured labeling data to the model.

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Conclusion

2-oxo(1,2,3-¹³C₃)propanoic acid is an indispensable tool for elucidating the complexities of cellular metabolism. Its application in advanced techniques like hyperpolarized ¹³C MRI and ¹³C-MFA provides unprecedented insights into metabolic fluxes in both healthy and diseased states. This guide offers a foundational understanding of its properties and experimental utilization, empowering researchers and drug development professionals to leverage this powerful tracer in their scientific pursuits.

References

- 1. Page loading... [guidechem.com]

- 2. High-Throughput Hyperpolarized 13C Metabolic Investigations using a Multi-Channel Acquisition System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]

Principles of 13C3-Pyruvic Acid in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing uniformly labeled 13C3-pyruvic acid in metabolic flux analysis (MFA). Pyruvic acid, a key intermediate in central carbon metabolism, serves as an exceptional tracer for elucidating the intricate network of metabolic pathways. By tracing the fate of the three 13C atoms from pyruvic acid, researchers can gain quantitative insights into the rates (fluxes) of various biochemical reactions, offering a dynamic view of cellular metabolism. This is particularly valuable in drug development for understanding a compound's mechanism of action and its impact on cellular metabolic reprogramming.

Core Principles of 13C Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes.[1][2] The core principle involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C isotopes in the metabolites, it is possible to deduce the activity of the metabolic pathways involved.[3]

When using 13C3-pyruvic acid, all three carbon atoms of the pyruvate molecule are 13C. This uniform labeling provides distinct mass shifts in downstream metabolites, which can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] The specific patterns of 13C incorporation, known as isotopomer distributions, are directly related to the fluxes through the interconnected metabolic reactions.[4] By employing computational models, these measured isotopomer distributions are used to estimate the intracellular metabolic fluxes.[6]

Experimental Workflow Overview

The general workflow for a 13C-MFA experiment using 13C3-pyruvic acid involves several key stages, from cell culture to data analysis.

Key Metabolic Pathways Traced by 13C3-Pyruvic Acid

13C3-pyruvic acid is a versatile tracer that can elucidate fluxes through several key metabolic pathways due to its central position in metabolism.

Tricarboxylic Acid (TCA) Cycle

Pyruvate is a primary fuel for the TCA cycle. The entry of 13C3-pyruvic acid into the mitochondria and its subsequent conversion to acetyl-CoA (via pyruvate dehydrogenase) or oxaloacetate (via pyruvate carboxylase) leads to the labeling of all TCA cycle intermediates. The specific isotopomer patterns in metabolites like citrate, succinate, and malate provide detailed information about the cycle's activity.

Gluconeogenesis

In tissues capable of gluconeogenesis, such as the liver, 13C3-pyruvic acid can be used to trace the synthesis of glucose. The conversion of pyruvate to oxaloacetate is the first committed step of gluconeogenesis. The labeling pattern in glucose and its intermediates reveals the rate of this pathway.

Amino Acid Biosynthesis

Several amino acids are synthesized from intermediates of glycolysis and the TCA cycle. For instance, alanine is synthesized from pyruvate, aspartate from oxaloacetate, and glutamate from α-ketoglutarate. Tracing 13C from pyruvic acid into these amino acids provides insights into their biosynthesis rates.

Data Presentation: Quantitative Flux Data

The primary output of a 13C-MFA experiment is a quantitative flux map, which details the rates of reactions in the metabolic network. These fluxes are typically reported in relative terms (e.g., as a percentage of a specific uptake rate) or in absolute units (e.g., nmol/10^6 cells/h). The tables below present hypothetical but representative data from a 13C3-pyruvic acid tracing experiment in a cancer cell line under control and drug-treated conditions.

Table 1: Relative Fluxes in Central Carbon Metabolism

| Metabolic Reaction | Control (% Pyruvate Uptake) | Drug-Treated (% Pyruvate Uptake) |

| Pyruvate -> Acetyl-CoA (PDH) | 85 ± 5 | 60 ± 7 |

| Pyruvate -> Oxaloacetate (PC) | 15 ± 3 | 40 ± 6 |

| Citrate Synthase | 100 ± 8 | 100 ± 9 |

| Isocitrate Dehydrogenase | 95 ± 7 | 85 ± 8 |

| α-Ketoglutarate Dehydrogenase | 90 ± 6 | 75 ± 7 |

| Pyruvate -> Alanine | 5 ± 1 | 8 ± 2 |

Table 2: Isotopomer Distribution in Key Metabolites

| Metabolite | Isotopomer | Control (Fractional Abundance) | Drug-Treated (Fractional Abundance) |

| Citrate | M+2 | 0.80 ± 0.05 | 0.55 ± 0.06 |

| M+3 | 0.15 ± 0.03 | 0.40 ± 0.05 | |

| M+5 | 0.05 ± 0.01 | 0.05 ± 0.01 | |

| Glutamate | M+2 | 0.75 ± 0.06 | 0.50 ± 0.07 |

| M+3 | 0.18 ± 0.04 | 0.42 ± 0.06 | |

| M+5 | 0.07 ± 0.02 | 0.08 ± 0.02 | |

| Malate | M+2 | 0.78 ± 0.05 | 0.52 ± 0.06 |

| M+3 | 0.17 ± 0.03 | 0.43 ± 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of 13C-MFA studies. Below are generalized protocols for key experimental steps.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing a known concentration of 13C3-pyruvic acid as the primary carbon source. The concentration will depend on the specific cell type and experimental goals.

-

Labeling: Replace the standard culture medium with the 13C-labeling medium and incubate the cells for a sufficient duration to achieve isotopic steady state. This time is typically determined empirically for each cell line and can range from hours to days.[1]

Metabolite Quenching and Extraction

-

Quenching: To halt metabolic activity instantaneously, rapidly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature (e.g., -80°C) to precipitate proteins and extract metabolites.

-

Collection: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the protein and cellular debris.

-

Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream.

Sample Preparation for GC-MS Analysis

-

Derivatization: The dried metabolite extract is chemically derivatized to increase the volatility and thermal stability of the metabolites for gas chromatography. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]

-

Incubation: The derivatization reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 1 hour).

-

Analysis: The derivatized sample is then injected into the GC-MS system for analysis.

Sample Preparation for NMR Analysis

-

Resuspension: The dried metabolite extract is resuspended in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.[8][9]

-

pH Adjustment: The pH of the sample is adjusted to a specific value (e.g., 7.0) to ensure consistent chemical shifts.[10]

-

Transfer: The sample is transferred to an NMR tube for analysis.[11][12]

Applications in Drug Development

The use of 13C3-pyruvic acid in MFA provides a powerful tool for drug development by:

-

Target Engagement and Mechanism of Action Studies: By observing changes in metabolic fluxes upon drug treatment, researchers can confirm if a drug is hitting its intended target and elucidate its downstream metabolic consequences.

-

Identifying Off-Target Effects: Alterations in metabolic pathways unrelated to the drug's primary target can reveal potential off-target effects.

-

Biomarker Discovery: Specific metabolic flux changes induced by a drug can serve as biomarkers for its efficacy or for patient stratification.

-

Understanding Drug Resistance: MFA can help to uncover the metabolic adaptations that lead to drug resistance, potentially identifying new therapeutic strategies to overcome it.

References

- 1. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. cif.iastate.edu [cif.iastate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

An In-Depth Technical Guide to Stable Isotope Tracing with Pyruvic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope tracing using pyruvic acid-13C3, a powerful technique to quantitatively analyze cellular metabolism. Pyruvic acid, as the end product of glycolysis and a primary substrate for the tricarboxylic acid (TCA) cycle, holds a critical position in central carbon metabolism.[1] Tracing the fate of its 13C-labeled carbons enables researchers to dissect the contributions of various metabolic pathways, assess mitochondrial function, and identify metabolic reprogramming in disease states, including cancer.[2][3]

Core Principles of Pyruvic Acid-13C3 Tracing

Stable isotope tracing with pyruvic acid-13C3 involves introducing pyruvate in which all three carbon atoms are the heavy isotope, 13C, into a biological system.[4] As the cells metabolize this labeled pyruvate, the 13C atoms are incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of these heavy isotopes in various metabolites can be precisely measured.[5][6] This mass isotopologue distribution (MID) provides a quantitative readout of the activity of metabolic pathways that utilize pyruvate.[7]

When uniformly labeled [U-13C3]pyruvate enters the cell, it can be metabolized through several key pathways:

-

Pyruvate Dehydrogenase (PDH): In the mitochondria, PDH converts pyruvate to acetyl-CoA, releasing one molecule of 13CO2. The resulting [1,2-13C2]acetyl-CoA then enters the TCA cycle.

-

Pyruvate Carboxylase (PC): This anaplerotic reaction converts pyruvate directly to oxaloacetate, a four-carbon TCA cycle intermediate. This pathway is crucial for replenishing TCA cycle intermediates that are used for biosynthesis.[7][8]

-

Lactate Dehydrogenase (LDH): Pyruvate can be reversibly converted to lactate.

-

Alanine Transaminase (ALT): Pyruvate can be transaminated to form alanine.

The differential labeling patterns that result from these pathways allow for the calculation of metabolic fluxes, providing a dynamic picture of cellular metabolism.[5]

Experimental Protocols

A typical stable isotope tracing experiment with pyruvic acid-13C3 involves several key steps, from cell culture and labeling to sample analysis. The following protocols provide a general framework that can be adapted to specific experimental needs.

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Pyruvic acid-13C3 (or sodium pyruvate-13C3)

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium. This is typically a base medium lacking unlabeled pyruvate, supplemented with a known concentration of pyruvic acid-13C3 (e.g., 2 mM) and dFBS. The use of dFBS is recommended to minimize the concentration of unlabeled metabolites from the serum.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the metabolites being analyzed. For central carbon metabolism, labeling times can range from a few minutes to several hours to reach isotopic steady state.[9]

-

Metabolite Extraction:

-

After incubation, rapidly aspirate the labeling medium.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract the metabolites.[9]

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on dry ice or at -80°C for at least 15 minutes.

-

Centrifuge at maximum speed at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

Sample Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for analyzing the mass isotopologue distribution of metabolites.

Materials:

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Appropriate chromatography column (e.g., HILIC or C18)

-

Mobile phases (e.g., acetonitrile, water with appropriate additives)

-

Metabolite standards

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

Chromatographic Separation: Inject the reconstituted sample onto the LC system. The metabolites are separated based on their physicochemical properties by the chromatography column.

-

Mass Spectrometry Analysis: The eluting metabolites are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. The instrument is operated in full scan mode to detect all isotopologues of a given metabolite.

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

-

Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of the target metabolites.

-

Calculate the fractional abundance of each isotopologue.

-

Correct for the natural abundance of 13C to determine the true fractional enrichment from the tracer.

-

Data Presentation

The quantitative data obtained from pyruvic acid-13C3 tracing experiments is typically presented as the fractional abundance of each mass isotopologue for key metabolites. This data reveals the extent to which the 13C label has been incorporated and provides insights into the activity of different metabolic pathways.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after [U-13C3]Pyruvate Tracing

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 5.2% | 1.1% | 0.2% | 93.5% | - | - | - |

| Citrate | 35.8% | 5.1% | 45.3% | 4.5% | 8.9% | 0.4% | 0.0% |

| α-Ketoglutarate | 42.1% | 6.2% | 38.9% | 3.1% | 9.7% | - | - |

| Succinate | 48.5% | 7.3% | 35.4% | 2.9% | 5.9% | - | - |

| Malate | 40.2% | 8.1% | 39.8% | 8.5% | 3.4% | - | - |

| Aspartate | 41.5% | 8.3% | 39.2% | 7.9% | 3.1% | - | - |

This table presents hypothetical but representative data for illustrative purposes. The exact distribution will vary depending on the cell type, experimental conditions, and labeling duration.

The M+2 isotopologues of TCA cycle intermediates primarily result from the entry of [1,2-13C2]acetyl-CoA via PDH. The presence of M+3 isotopologues of malate and aspartate (a surrogate for oxaloacetate) is a key indicator of pyruvate carboxylase activity, where all three carbons of pyruvate are incorporated into the TCA cycle.[8]

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of labeled carbons through metabolic pathways is essential for interpreting the results of stable isotope tracing experiments. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Experimental Workflow

Caption: Experimental workflow for stable isotope tracing with pyruvic acid-13C3.

Pyruvate Metabolism and Entry into the TCA Cycle

Caption: Metabolic fate of pyruvic acid-13C3 and its entry into the TCA cycle.

Tracing 13C Carbons through the First Turn of the TCA Cycle

Caption: Fate of 13C atoms from [1,2-13C2]acetyl-CoA in the first turn of the TCA cycle.

Applications in Research and Drug Development

Stable isotope tracing with pyruvic acid-13C3 is a versatile tool with numerous applications:

-

Cancer Metabolism: Cancer cells often exhibit altered pyruvate metabolism, such as increased lactate production (the Warburg effect) or enhanced anaplerosis to support proliferation.[3] Pyruvic acid-13C3 tracing can quantify these changes and assess the efficacy of drugs that target these metabolic pathways.

-

Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[2] Pyruvic acid-13C3 can be used to probe mitochondrial TCA cycle activity and identify metabolic deficits.

-

Inborn Errors of Metabolism: This technique can be used to diagnose and study the pathophysiology of genetic disorders that affect pyruvate metabolism.

-

Drug Development: By elucidating the mechanism of action of drugs on metabolic pathways, pyruvic acid-13C3 tracing can aid in the development of novel therapeutics. It can also be used to identify metabolic biomarkers of drug response or toxicity.

References

- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]

Unlocking Cellular Metabolism: A Technical Guide to 2-oxo(1,2,3-¹³C₃)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, core applications, and experimental considerations for 2-oxo(1,2,3-¹³C₃)propanoic acid, a stable isotope-labeled metabolite crucial for advancements in metabolic research and drug development. This powerful tool offers an unprecedented window into the intricate workings of cellular energy pathways, enabling precise and quantitative analysis of metabolic fluxes.

Commercial Availability and Specifications

2-oxo(1,2,3-¹³C₃)propanoic acid, commonly known as pyruvic acid-¹³C₃, is commercially available, predominantly as its sodium salt, Sodium pyruvate-¹³C₃. This isotopically labeled compound is offered by several specialized chemical suppliers. The universal labeling of all three carbon atoms with ¹³C provides a distinct mass shift, making it an ideal tracer for metabolic studies.

Below is a summary of typical product specifications compiled from various suppliers. Researchers should always refer to the supplier-specific certificate of analysis for lot-specific details.

| Property | Typical Specification |

| Chemical Formula | ¹³CH₃¹³CO¹³CO₂Na |

| Molecular Weight | Approximately 113.02 g/mol |

| CAS Number | 142014-11-7 |

| Isotopic Purity | ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 98% |

| Form | Solid |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in water |

Key Suppliers:

Core Applications in Metabolic Research

The primary application of 2-oxo(1,2,3-¹³C₃)propanoic acid lies in its use as a tracer in ¹³C Metabolic Flux Analysis (¹³C-MFA) and Nuclear Magnetic Resonance (NMR) spectroscopy studies. These techniques are instrumental in understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases.

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By introducing ¹³C-labeled substrates like ¹³C₃-pyruvate into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. The resulting labeling patterns in these metabolites are then analyzed using mass spectrometry (MS) or NMR to calculate the intracellular metabolic fluxes. This provides a detailed snapshot of the cell's metabolic activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another key application for ¹³C₃-pyruvic acid. In hyperpolarized ¹³C NMR, the signal of the ¹³C-labeled pyruvate is dramatically enhanced, allowing for real-time, non-invasive monitoring of metabolic conversions in vivo. This has significant potential for clinical applications, such as assessing tumor metabolism and response to therapy.

Experimental Protocols: A Generalized Workflow for ¹³C-MFA

The following provides a generalized experimental workflow for a ¹³C-MFA study using 2-oxo(1,2,3-¹³C₃)propanoic acid in cultured cells. Specific parameters will need to be optimized for the particular cell line and experimental question.

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare cell culture medium containing a known concentration of 2-oxo(1,2,3-¹³C₃)propanoic acid (or its sodium salt). The unlabeled pyruvate in the standard medium should be replaced with the labeled counterpart. The concentration should be optimized based on the specific cell line's metabolic characteristics.

-

Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by performing a time-course experiment.

2. Metabolite Extraction:

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic conversions. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold quenching/extraction solvent (e.g., 80% methanol).

-

Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation and Clarification: Centrifuge the lysate at a high speed to pellet cellular debris and proteins. The supernatant containing the metabolites is then collected for analysis.

3. Analytical Measurement:

-

Sample Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites often require chemical derivatization to increase their volatility.

-

LC-MS or GC-MS Analysis: Analyze the extracted metabolites using either liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation:

-

Mass Isotopomer Distribution (MID) Determination: Process the raw MS data to correct for the natural abundance of ¹³C and determine the MIDs for the measured metabolites.

-

Metabolic Modeling and Flux Estimation: Utilize specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and estimate the intracellular fluxes.

Visualization of Pyruvate's Central Role in Metabolism

The following diagram illustrates the central position of pyruvate in cellular metabolism, connecting the catabolic pathway of glycolysis with the anabolic and energy-producing reactions of the Tricarboxylic Acid (TCA) cycle.

This guide provides a foundational understanding of the utility of 2-oxo(1,2,3-¹³C₃)propanoic acid for researchers in the life sciences. The ability to trace the metabolic fate of this key molecule offers profound insights into the complex metabolic networks that underpin cellular function and disease. As analytical technologies continue to advance, the applications of this and other stable isotope-labeled compounds are poised to expand, further revolutionizing our understanding of biology.

References

Understanding Carbon Labeling Patterns from ¹³C₃-Pyruvate: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals utilizing stable isotope tracing to elucidate metabolic pathways. It focuses on the use of uniformly labeled ¹³C₃-pyruvate to probe central carbon metabolism, providing detailed experimental considerations and a framework for interpreting the resulting mass isotopologue data.

Introduction to ¹³C₃-Pyruvate Tracing

Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2][3] Pyruvate sits at a critical junction of central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and anabolic processes like fatty acid synthesis. Using uniformly labeled pyruvate ([U-¹³C₃]pyruvate), where all three carbon atoms are the heavy ¹³C isotope, allows for the precise tracing of these carbon atoms as they are incorporated into downstream metabolites. This guide will explore the primary metabolic fates of pyruvate and the characteristic labeling patterns that emerge.

Core Metabolic Fates and Labeling Patterns

When introduced to cells, ¹³C₃-pyruvate (referred to as M+3 pyruvate) is primarily directed into the mitochondria to fuel the TCA cycle through two main entry points: the Pyruvate Dehydrogenase (PDH) complex and Pyruvate Carboxylase (PC).

Pyruvate Dehydrogenase (PDH) Pathway

The primary oxidative fate of pyruvate is its conversion to acetyl-CoA by the PDH complex. This reaction is a decarboxylation, meaning one carbon is removed as CO₂.

-

Reaction: ¹³C₃-Pyruvate → ¹³C₂-Acetyl-CoA + ¹³CO₂

-

Labeling: The M+3 pyruvate becomes M+2 acetyl-CoA.

This M+2 acetyl-CoA then condenses with unlabeled oxaloacetate (M+0) to enter the TCA cycle. The resulting citrate is labeled as M+2. As this M+2 citrate is metabolized through one full turn of the TCA cycle, the M+2 label is retained in subsequent intermediates like α-ketoglutarate, succinate, fumarate, and malate.[4][5]

Pyruvate Carboxylase (PC) Pathway (Anaplerosis)

Anaplerosis refers to metabolic reactions that replenish TCA cycle intermediates. Pyruvate carboxylase facilitates a key anaplerotic route by converting pyruvate directly to oxaloacetate.

-

Reaction: ¹³C₃-Pyruvate + CO₂ → ¹³C₃-Oxaloacetate

-

Labeling: The M+3 pyruvate becomes M+3 oxaloacetate.[4][5][6]

This newly synthesized M+3 oxaloacetate can then condense with an unlabeled acetyl-CoA (M+0), typically derived from the breakdown of other fuel sources like fatty acids or unlabeled glucose. This condensation results in M+3 citrate. The M+3 label is subsequently passed to downstream TCA intermediates. The presence of M+3 labeled citrate, malate, or aspartate (which is derived from oxaloacetate) is a clear indicator of PC activity.[7][8]

Tracing to Fatty Acid Synthesis

Pyruvate-derived carbon can be used for de novo fatty acid synthesis. This process begins when citrate, produced in the TCA cycle, is exported from the mitochondria to the cytoplasm. In the cytoplasm, the enzyme ATP citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate.[9]

-

From PDH: M+2 Citrate (mitochondrial) → M+2 Acetyl-CoA (cytosolic)

-

From PC: M+3 Citrate (mitochondrial) → M+1 Acetyl-CoA (cytosolic) + M+2 Oxaloacetate (cytosolic)

This cytosolic acetyl-CoA is the building block for fatty acids. By analyzing the labeling pattern of newly synthesized fatty acids, such as palmitate (C16:0), one can determine the contribution of pyruvate to the lipogenic acetyl-CoA pool.[9][10]

Quantitative Data Interpretation

By measuring the mass isotopologue distribution (MID) of TCA cycle intermediates, one can calculate the relative contribution of PDH versus PC to the pyruvate pool entering the cycle. A higher abundance of M+2 isotopologues points to dominant PDH activity, whereas a higher abundance of M+3 isotopologues indicates significant anaplerotic flux via PC.

Table 1: Representative Mass Isotopologue Distributions (MIDs) in Cancer Cells

The following table summarizes hypothetical but representative MID data for key metabolites after labeling with ¹³C₃-pyruvate in a cancer cell line known for high glycolytic and anaplerotic rates.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Interpretation |

| Pyruvate | 10 | 0 | 0 | 90 | High label incorporation from the tracer. |

| Lactate | 12 | 0 | 0 | 88 | Rapid equilibrium with the pyruvate pool. |

| Citrate | 45 | 5 | 35 | 15 | Significant contributions from both PDH (M+2) and PC (M+3). M+1 may arise from ¹³CO₂ fixation.[7] |

| Malate | 40 | 5 | 30 | 25 | Strong evidence of both oxidative (PDH) and anaplerotic (PC) pyruvate entry. |

| Aspartate | 42 | 5 | 28 | 25 | Reflects the labeling of its precursor, oxaloacetate, confirming dual entry pathways. |

Table 2: Calculated Metabolic Flux Ratios

From the MID data, key flux ratios can be calculated to provide a quantitative snapshot of metabolic activity.

| Flux Ratio | Calculation | Example Value | Significance |

| PC / PDH | M+3 Citrate / M+2 Citrate | 0.43 | Indicates that for every 100 molecules of pyruvate entering the TCA cycle via PDH, 43 molecules enter via PC. |

| Fractional Contribution of Pyruvate to Citrate | (Sum of labeled species) / (Total pool) | 0.55 | 55% of the citrate pool is derived from the exogenous ¹³C₃-pyruvate tracer. |

Experimental Protocol

A successful ¹³C₃-pyruvate tracing experiment requires careful planning and execution. The following protocol provides a generalized workflow.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest.

-

Labeling Medium: Prepare culture medium replacing unlabeled pyruvate with ¹³C₃-pyruvate at the desired concentration.

-

Steady State: To accurately determine fluxes, cells should reach an isotopic steady state, where the labeling of intracellular metabolites is stable. This often requires incubation for 8 to 24 hours, but should be determined empirically for the specific cell line and conditions.[3]

Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to remove extracellular label.

-

Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture plate to quench all enzymatic activity and extract polar metabolites.

-

Collection: Scrape the cells in the extraction solvent, transfer to a microcentrifuge tube, and vortex thoroughly.

-

Clarification: Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris. Collect the supernatant containing the metabolites.

Sample Analysis by Mass Spectrometry

-

Instrumentation: The metabolite extract is typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Data Acquisition: The mass spectrometer measures the relative abundance of all mass isotopologues for each metabolite of interest (e.g., for citrate, it measures the abundance of M+0, M+1, M+2, M+3, etc.).

Data Analysis

-

Correction: Raw data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

-

Flux Calculation: Corrected mass isotopologue distributions are used to infer metabolic pathway activity. This can range from simple ratio calculations (as shown in Table 2) to complex computational modeling using software like INCA or Metran to resolve a network of cellular fluxes.[3]

Conclusion

Tracing with ¹³C₃-pyruvate is a robust method for dissecting central carbon metabolism. By carefully analyzing the distinct labeling patterns in TCA cycle intermediates and downstream anabolic products, researchers can gain quantitative insights into the relative activities of the PDH and PC pathways. This information is critical for understanding metabolic reprogramming in disease states, such as cancer, and for evaluating the mechanism of action of drugs that target cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 13C Labeled Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and application of 13C labeled pyruvic acid, a critical stable isotope tracer used in metabolic research and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental results.

Introduction to 13C Labeled Pyruvic Acid

13C labeled pyruvic acid is a form of pyruvic acid where one or more of the carbon atoms have been replaced with the non-radioactive, stable isotope carbon-13. This isotopic labeling allows researchers to trace the metabolic fate of pyruvate in real-time within cells, tissues, and whole organisms using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][2] A particularly powerful application is hyperpolarized 13C magnetic resonance imaging (MRI), which enhances the signal by over 10,000-fold, enabling non-invasive, real-time assessment of dynamic metabolic fluxes.[3][4][5] This has shown significant potential in oncology for assessing tumor metabolism and response to therapy.[4][6]

Pyruvic acid itself is a key intermediate metabolite at the crossroads of several major energy-generating pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the metabolism of carbohydrates, proteins, and fats.[3][7][8] The 13C label allows for the precise tracking of its conversion to downstream metabolites such as lactate, alanine, bicarbonate, and glutamate, providing insights into cellular bioenergetics.[3][9][10]

Safety and Hazard Information

13C labeled pyruvic acid presents the same chemical hazards as unlabeled pyruvic acid. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[11][12][13]

GHS Classification:

-

Combustible Liquid: Category 4 (for some formulations)[12]

Hazard Statements:

Precautionary Statements: Users must wash hands and any exposed skin thoroughly after handling.[11][13] It is imperative to not breathe any dust, fume, gas, mist, vapors, or spray.[11][12] Personal protective equipment, including protective gloves, protective clothing, eye protection, and face protection, is mandatory.[11][12][13]

Quantitative Safety and Handling Data

The following table summarizes the key physical and chemical properties of pyruvic acid relevant to its safe handling and storage.

| Property | Value | Citations |

| Chemical Formula | C₂¹³CH₄O₃ | [11] |

| Molecular Weight | ~89.05 g/mol | [6][7] |

| Appearance | Liquid | [6] |

| Melting Point | 11-12 °C (52-54 °F) | [6][13] |

| Boiling Point | 165 °C (329 °F) | [6][13] |

| Density | 1.281 g/mL at 25 °C | [6] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |

| Storage Temperature | -20°C | [6] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials | [6] |

Handling and Storage Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield (8-inch minimum).[13] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[13]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[13] Wear appropriate protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: If working in areas with inadequate ventilation or where vapors/mists are generated, use a NIOSH-approved respirator.[13][14]

Safe Handling Practices:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[13][15]

-

Avoid all personal contact, including inhalation of vapors or mists.[13][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][16]

-

Avoid contamination with oxidizing agents, as this may result in ignition.[14]

-

When diluting, always add the acid to water slowly, never the other way around.[15]

-

Use personal protective equipment as required, and ensure it is properly maintained.[15]

Storage Conditions:

-

Keep containers tightly closed to prevent leakage and exposure to air and light, as the material can be sensitive.[17][18]

-

The recommended storage temperature is -20°C.[6]

-

Store away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[18]

-

Do not use aluminum or galvanized containers for storage.[14]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[11][13]

-

If on Skin (or hair): Immediately take off all contaminated clothing. Rinse the skin with large amounts of water or use a safety shower.[11][13] Consult a physician.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11][13]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11][13] Call a physician immediately.[18]

Experimental Applications and Protocols

13C labeled pyruvic acid is a cornerstone for metabolic flux analysis, particularly using hyperpolarization techniques for MRI studies.[4][19]

Detailed Methodology: Preparation and Use of Hyperpolarized [1-¹³C]pyruvate for Human MRI Studies

This protocol is a generalized summary based on established methods for clinical research.[4][19] All human studies require approval from relevant regulatory bodies like the FDA (under an Investigational New Drug application) and an Institutional Review Board (IRB).[4][19]

-

Sample Formulation: A sample of 99% enriched [1-¹³C] or [2-¹³C] pyruvic acid is mixed with a trityl radical (e.g., GE Healthcare's trityl radical) and an electron paramagnetic agent (EPA).[4][19] This mixture is often prepared in a sterile, single-use "pharmacy kit".[19]

-

Hyperpolarization: The sample is placed in a specialized polarizer (e.g., a SPINlab polarizer) operating at very low temperatures (e.g., 0.77 Kelvin) and high magnetic fields (e.g., 5 Tesla).[4] The sample is irradiated with microwaves for an extended period (e.g., >2 hours) to dramatically increase the polarization of the ¹³C nuclei.[4][20]

-

Dissolution and Neutralization: Following polarization, the solid, frozen sample is rapidly dissolved with a superheated, sterile aqueous dissolution medium.[19] The resulting acidic solution is then mixed with a neutralization and dilution medium (e.g., a sodium hydroxide and Tris buffer solution) to bring it to a physiologically compatible pH.[19]

-

Quality Control (QC): Before injection, the final solution must pass several critical QC tests to ensure patient safety and data quality.[19] These tests include:

-

pH: Must be within a safe physiological range.

-

Temperature: Must be appropriate for injection.

-

Pyruvate Concentration: Must meet the specified dose.

-

Polarization Level: Must be sufficiently high for effective imaging.

-

Residual EPA/Radical: Must be below a safe threshold.

-

Sterility and Endotoxin Levels: Performed during batch validation.[19] This entire process from dissolution to QC must be performed quickly, as the hyperpolarized state decays within minutes.[19]

-

-

Administration and Imaging:

-

The QC-approved hyperpolarized [1-¹³C]pyruvate solution is administered to the subject, typically via intravenous injection.[20]

-

¹³C MR image acquisition begins immediately at the end of the injection to capture the dynamic conversion of pyruvate to its metabolic products in the tissue of interest (e.g., brain, heart, tumors).[20]

-

Metabolic Pathways and Experimental Workflow Visualizations

Metabolic Pathways of 13C Labeled Pyruvic Acid

The following diagram illustrates the primary metabolic routes of [1-¹³C]pyruvate and [2-¹³C]pyruvate after entering a cell. The position of the ¹³C label is critical for determining which downstream metabolites can be detected.

Caption: Metabolic fate of 13C labeled pyruvate.

Typical Experimental Workflow for Hyperpolarized 13C MRI

This diagram outlines the logical sequence of steps in a typical hyperpolarized ¹³C MRI experiment, from material preparation to final data analysis.

Caption: Workflow for a hyperpolarized 13C MRI study.

Spill and Disposal Procedures

Spill Response:

-

Clear the area of all personnel and move upwind.[14]

-

Ensure adequate ventilation.[13]

-

Wear full personal protective equipment, including respiratory protection.[14][15]

-

Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or an acid binder.[13][15]

-

Collect the absorbed material into suitable, closed containers for disposal.[13][17]

-

Clean the spill area thoroughly. Drains should be protected to prevent the material from entering waterways.[14][15]

Waste Disposal:

-

This material and its container must be disposed of as hazardous waste.[14]

-

Disposal must be handled in accordance with all local, state, and federal regulations.[14]

-

Waste should be sent to an approved waste disposal plant.[13][16] Chemical waste generators must determine if a discarded chemical is classified as hazardous and ensure complete and accurate classification.[18][21]

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. youtube.com [youtube.com]

- 3. Hyperpolarized sodium 1-[13C]pyruvate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized 13C pyruvate magnetic resonance spectroscopy for in vivo metabolic phenotyping of rat HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvic-1-13C acid (free acid) ≥99 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pyruvic acid-13C | CAS#:99124-30-8 | Chemsrc [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Metabolism of hyperpolarized [1‐13C]pyruvate through alternate pathways in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. radiology.ucsf.edu [radiology.ucsf.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. isotope.com [isotope.com]

- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. carlroth.com [carlroth.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 13C3-Pyruvic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 13C3-pyruvic acid in stable isotope tracing studies within cell culture systems. The following protocols and data facilitate the investigation of central carbon metabolism, particularly the contributions of pyruvate to the tricarboxylic acid (TCA) cycle and other interconnected pathways.

Introduction

Pyruvic acid is a pivotal metabolite, linking glycolysis to the TCA cycle. By using uniformly labeled 13C3-pyruvic acid, researchers can trace the fate of the carbon backbone of pyruvate as it is metabolized by cells. This allows for the elucidation of metabolic pathway activity, nutrient utilization, and the impact of genetic or pharmacological perturbations on cellular metabolism. These studies are crucial for understanding disease states, such as cancer, and for the development of novel therapeutics.

Data Presentation

The following tables summarize key quantitative parameters for designing and interpreting 13C3-pyruvic acid tracing experiments.

Table 1: Recommended Concentrations of 13C3-Pyruvic Acid for Cellular Labeling

| Cell Type | Recommended Starting Concentration (mM) | Notes |

| Cancer Cell Lines (e.g., HeLa, A549, MCF-7) | 0.5 - 2.0 | Higher concentrations may be used for short-term labeling. Monitor for cytotoxicity with concentrations > 5 mM. |

| Primary Cells | 0.1 - 1.0 | Primary cells can be more sensitive to media alterations. Start with lower concentrations. |

| Stem Cells | 0.25 - 1.0 | Ensure that the added pyruvate does not unintentionally influence differentiation pathways. |

Table 2: Expected Isotopic Enrichment in Key Metabolites

| Metabolite | Expected Mass Isotopomer(s) from [U-13C3]Pyruvate | Time to Isotopic Steady State (Approximate) | Expected Enrichment (% of Total Pool) |

| Lactate | M+3 | Minutes | > 90% |

| Alanine | M+3 | Minutes to Hours | > 80% |

| Acetyl-CoA | M+2 | Hours | Variable, dependent on other carbon sources |

| Citrate | M+2, M+3, M+5 | Several Hours | Highly variable, reflects PDH vs. PC activity |

| α-Ketoglutarate | M+2, M+3, M+5 | Several Hours | Dependent on TCA cycle turns |

| Malate | M+2, M+3 | Several Hours | > 50% in actively respiring cells |

| Aspartate | M+2, M+3 | Several Hours | > 50% in actively respiring cells |

| Glutamate | M+2, M+3, M+5 | Several Hours | Dependent on TCA cycle turns and glutaminolysis |

Note: Time to isotopic steady state and expected enrichment are highly dependent on the cell line, metabolic rate, and culture conditions. A time-course experiment is recommended to determine the optimal labeling duration for your specific system. For glycolytic intermediates, isotopic steady state is typically reached within minutes, while TCA cycle intermediates may require several hours.[1]

Experimental Protocols

Protocol for Preparation of 13C3-Pyruvic Acid Containing Cell Culture Medium

This protocol describes the preparation of 1 L of complete cell culture medium supplemented with 13C3-pyruvic acid.

Materials:

-

Basal medium powder (pyruvate-free formulation recommended)

-

Sodium Bicarbonate (NaHCO3)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution (100X)

-

L-Glutamine (if not in basal medium)

-

Sodium 13C3-pyruvate (e.g., Cambridge Isotope Laboratories, Inc., CLM-2440)[2][3]

-

Tissue culture grade water

-

Sterile filtration unit (0.22 µm pore size)

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), measure out approximately 900 mL of tissue culture grade water.

-

While gently stirring, add the powdered basal medium and stir until completely dissolved. Do not heat the water.[4]

-

Add the required amount of sodium bicarbonate (refer to the manufacturer's instructions for the specific basal medium).

-

Weigh the desired amount of sodium 13C3-pyruvate to achieve the final target concentration (refer to Table 1). For example, for a 1 mM final concentration in 1 L, add 113.02 mg of sodium 13C3-pyruvate (MW: 113.02 g/mol ).

-

Add the sodium 13C3-pyruvate to the medium and stir until dissolved.

-

If required, add L-glutamine to the appropriate final concentration.

-

Add 100 mL of dialyzed FBS (for a final concentration of 10%) and 10 mL of 100X Penicillin-Streptomycin (for a final concentration of 1X). The use of dialyzed FBS is recommended to minimize the introduction of unlabeled pyruvate and other small molecules.

-

Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

-

Bring the final volume to 1 L with tissue culture grade water.

-

Sterilize the complete medium by passing it through a 0.22 µm filter.[4]

-

Store the prepared medium at 4°C, protected from light. Use within 2-4 weeks.

Protocol for 13C3-Pyruvic Acid Labeling of Adherent Cells

Materials:

-

Adherent cells of interest

-

Complete cell culture medium (with and without 13C3-pyruvic acid)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA solution

-

Cell scraper

-

Liquid nitrogen or a dry ice/ethanol slurry

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Exchange:

-

Aspirate the existing culture medium.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed complete medium containing 13C3-pyruvic acid.

-

-

Incubation: Incubate the cells for the desired labeling period. To determine when isotopic steady state is reached, a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended. For many cancer cell lines, significant labeling of TCA cycle intermediates is observed within 4-8 hours.

-

Metabolism Quenching and Cell Harvesting:

-